1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime
Overview
Description
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime is not explicitly mentioned in the available literature. However, there are studies on the synthesis of related compounds2. For instance, the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxamides has been reported3.Molecular Structure Analysis
The molecular structure of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime is not explicitly provided in the available literature. However, the InChI code for a related compound, 1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbaldehyde, is 1S/C11H9NO2/c1-12-10-5-3-2-4-9 (10)8 (7-13)6-11 (12)14/h2-7H,1H345.Chemical Reactions Analysis
The specific chemical reactions involving 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime are not explicitly mentioned in the available literature. However, there are studies on the reactions of related compounds67.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime are not explicitly mentioned in the available literature. However, a related compound, 1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbaldehyde, has a molecular weight of 187.245.Scientific Research Applications
Synthetic Applications and Chemical Properties
- Synthetic Routes and Characteristics : Research has focused on developing synthetic routes for related quinoline derivatives, highlighting the simplicity, high yield, and suitability for industrial production of these compounds. The synthetic methodologies often involve steps such as ammonolysis, cyclization, and methylation, aiming at the efficient creation of quinoline structures with potential pharmaceutical and catalytic applications (Song Li-qian, 2014).
- Catalytic and Reactivity Studies : Certain quinoline derivatives have been examined for their catalytic activities, particularly in the context of ruthenium(II) complexes. These complexes, featuring quinoline-based ligands, have demonstrated potential in catalyzing the amidation of alcohols with amines, offering a green and efficient method for amide synthesis. The catalytic performance varies with the ligand structure, showcasing the importance of the quinoline moiety in facilitating chemical transformations (Sellappan Selvamurugan et al., 2017).
Biological Activity
- Antitubercular and Anticancer Properties : Quinoline derivatives have also been explored for their biological activities. For instance, studies on the antitubercular properties of certain quinoline compounds have provided insights into their potential as therapeutic agents. Additionally, the synthesis and characterization of copper(II) complexes with quinoline-based thiosemicarbazones have shown significant cytotoxicity against human tumor cells, highlighting their promise in anticancer research (E. Ramachandran et al., 2020).
Material Science and Molecular Engineering
- Supramolecular Chemistry : Some studies have ventured into the use of quinoline oximes in the construction of high nuclearity metal clusters, demonstrating the potential of these compounds in the design of single-molecule magnets. This application is significant for the development of molecular materials with tailored magnetic properties, which are crucial for data storage and quantum computing technologies (Dimosthenis P. Giannopoulos et al., 2014).
Safety And Hazards
The safety and hazards of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime are not explicitly mentioned in the available literature. However, a related compound, 1-methyl-2-oxo-1,2-dihydro-4-quinolinecarbaldehyde, has been classified with the GHS07 pictogram and associated with hazard statements H315-H319-H3354.
Future Directions
Given the limited information available on 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would contribute to a more comprehensive understanding of this compound and its potential applications.
properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-1-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10-5-3-2-4-9(10)8(7-12-15)6-11(13)14/h2-7,15H,1H3/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKPVNLRMQAERW-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=CC1=O)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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